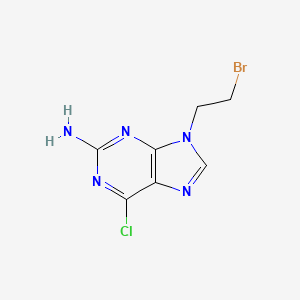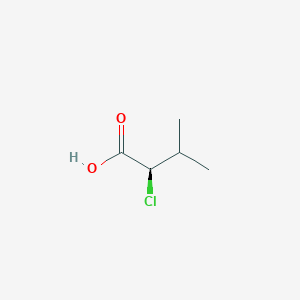
1,3-Dibromo-2,5-diclorobenceno
Descripción general
Descripción
“1,3-Dibromo-2,5-dichlorobenzene” is a chemical compound with the molecular formula C6H2Br2Cl2 . It has a molecular weight of 304.8 and is typically stored in a dry environment at temperatures between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-2,5-dichlorobenzene consists of a benzene ring with bromine atoms at the 1 and 3 positions and chlorine atoms at the 2 and 5 positions . It has no freely rotating bonds, no hydrogen bond acceptors or donors, and violates no Rule of 5 parameters .
Chemical Reactions Analysis
While specific chemical reactions involving 1,3-Dibromo-2,5-dichlorobenzene are not detailed in the retrieved documents, similar compounds like 1-Bromo-3,5-dichlorobenzene have been noted to react with iPrMgCl.LiCl in THF and then DMF at 0°C, followed by the reaction with molecular iodine and aqueous NH3 to yield the corresponding aromatic nitrile .
Physical And Chemical Properties Analysis
1,3-Dibromo-2,5-dichlorobenzene has a density of 2.1±0.1 g/cm3, a boiling point of 292.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 51.1±3.0 kJ/mol, and it has a flash point of 141.8±16.0 °C . The compound has an index of refraction of 1.624 and a molar refractivity of 51.4±0.3 cm3 . Its polarizability is 20.4±0.5 10-24 cm3, and it has a surface tension of 46.3±3.0 dyne/cm . The molar volume of the compound is 145.7±3.0 cm3 .
Aplicaciones Científicas De Investigación
Síntesis orgánica
El 1,3-Dibromo-2,5-diclorobenceno es un reactivo valioso en la síntesis orgánica. Sirve como precursor para la síntesis de varios biarilos a través de reacciones de acoplamiento cruzado . Su estructura halogenada lo convierte en un electrófilo adecuado para reacciones de acoplamiento catalizadas por paladio, como la reacción de Suzuki, que es fundamental para crear moléculas orgánicas complejas para productos farmacéuticos y agroquímicos .
Investigación farmacéutica
En la investigación farmacéutica, el this compound se utiliza como intermedio en la síntesis de moléculas más complejas. Se puede transformar en varios derivados que sirven como intermediarios clave en el desarrollo de nuevos fármacos . Su papel en la construcción de marcos moleculares es crucial para el descubrimiento de nuevos agentes terapéuticos.
Ciencia de materiales
El compuesto encuentra aplicaciones en la ciencia de materiales, particularmente en el desarrollo de nuevos polímeros y poliuretanos. Su incorporación en las cadenas de polímeros puede mejorar las propiedades ignífugas y la resistencia química del material . Esto lo convierte en un componente significativo en la creación de materiales avanzados con propiedades específicas deseadas.
Química analítica
En la química analítica, el this compound se utiliza como un estándar o compuesto de referencia en varios métodos cromatográficos y espectroscópicos. Ayuda en la calibración de instrumentos y la validación de técnicas analíticas, asegurando resultados precisos y confiables en el análisis químico .
Aplicaciones ambientales
Este compuesto también se explora por sus posibles aplicaciones ambientales. Se puede utilizar en el estudio de procesos de degradación de contaminantes o como trazador en estudios de destino ambiental. Comprender su comportamiento en el medio ambiente puede conducir a mejores estrategias de gestión y remediación para los contaminantes halogenados .
Bioquímica
En bioquímica, el this compound se puede utilizar en el estudio de reacciones de halogenación catalizadas por enzimas. Estas reacciones son importantes para la biosíntesis de muchos productos naturales, y el compuesto puede actuar como un sustrato para comprender estas vías bioquímicas .
Safety and Hazards
1,3-Dibromo-2,5-dichlorobenzene is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Mecanismo De Acción
Target of Action
1,3-Dibromo-2,5-dichlorobenzene is a halogenated aromatic compound . The primary targets of such compounds are often proteins or enzymes in biological systems.
Mode of Action
Halogenated aromatic compounds generally interact with their targets through electrophilic aromatic substitution . In this process, the electrophile (the halogenated compound) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Result of Action
Exposure to similar halogenated aromatic compounds can cause various effects, including skin and eye irritation, respiratory problems, and even serious health effects such as liver and kidney damage .
Propiedades
IUPAC Name |
1,3-dibromo-2,5-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2Cl2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKSDHKJUSSWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554676 | |
| Record name | 1,3-Dibromo-2,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81067-41-6 | |
| Record name | 1,3-Dibromo-2,5-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81067-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-2,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Disodium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B1602079.png)


![(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B1602084.png)


![3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde](/img/structure/B1602090.png)

